molecular formula C5H7F2NO B1469454 4-(Difluoromethyl)pyrrolidin-2-one CAS No. 1803589-29-8

4-(Difluoromethyl)pyrrolidin-2-one

Cat. No.: B1469454
CAS No.: 1803589-29-8
M. Wt: 135.11 g/mol
InChI Key: OCJFFBJHASDJJJ-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Pyrrolidin-2-one Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The pyrrolidin-2-one ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. nih.govresearchgate.netnih.gov Its appeal lies in its structural rigidity, capacity for hydrogen bonding, and the stereogenic centers that allow for three-dimensional diversity. nih.govresearchgate.net When fluorine is introduced into this scaffold, the resulting fluorinated pyrrolidin-2-ones exhibit modified physicochemical and biological properties, making them highly attractive for drug discovery and development. wordpress.comresearchgate.net

The introduction of fluorine can drastically alter a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins. alfa-chemistry.comresearchgate.netnih.gov For instance, the strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.commdpi.com This has led to the development of numerous fluorinated heterocyclic drugs, with a significant number receiving FDA approval in recent years. tandfonline.comnih.govtandfonline.comnih.gov The versatility of fluorinated heterocycles is demonstrated by their application in various therapeutic areas, including oncology and infectious diseases. tandfonline.comtandfonline.com

Rationale for Focused Investigation of the 4-(Difluoromethyl)pyrrolidin-2-one Structural Motif

The specific focus on the this compound motif stems from the unique properties imparted by the difluoromethyl (CF2H) group. This group is increasingly recognized as a valuable substituent in drug design for several key reasons:

Hydrogen Bond Donor: The CF2H group can act as a hydrogen bond donor, which can enhance the binding affinity and specificity of a drug to its biological target. alfa-chemistry.comnih.gov

Metabolic Stability: It serves as a metabolically stable bioisostere for other functional groups like alcohols, thiols, and amines, which are common pharmacophores but can be prone to metabolic degradation. nih.gov

Lipophilicity Modulation: Replacing a methyl group with a difluoromethyl group can lead to a more subtle increase in lipophilicity compared to a trifluoromethyl group, providing a finer tool for tuning a drug's solubility and permeability. alfa-chemistry.com

Conformational Influence: The electronic properties of the difluoromethyl group can influence the conformation of the pyrrolidinone ring, potentially leading to more favorable interactions with target proteins. mdpi.com

The strategic placement of the difluoromethyl group at the 4-position of the pyrrolidin-2-one ring creates a chiral center, offering the potential for stereoselective interactions with biological targets. This combination of a proven heterocyclic scaffold with the advantageous properties of the difluoromethyl group provides a strong rationale for its focused investigation in medicinal chemistry. researchgate.netsciprofiles.com

Evolution of Research Trajectories in Fluorinated Heterocyclic Compounds, with Emphasis on Pyrrolidinones

The field of fluorinated heterocyclic chemistry has evolved significantly since the introduction of the first fluorinated drug, fludrocortisone, in 1954. tandfonline.comtandfonline.com Initially, research focused on simple fluorination strategies. However, the development of new synthetic methodologies has enabled the precise and efficient incorporation of various fluorine-containing moieties into complex heterocyclic systems. tandfonline.com

Research has progressed from monofluorinated and trifluoromethylated compounds to include a wider range of fluorinated substituents, such as the difluoromethyl group. alfa-chemistry.com This evolution reflects a deeper understanding of how different fluorine substitutions can fine-tune the properties of a molecule. alfa-chemistry.commdpi.com The growing interest in fluorinated pyrrolidinones is part of a broader trend in medicinal chemistry that emphasizes the development of molecules with improved "drug-like" properties, including enhanced metabolic stability and target specificity. tandfonline.com The increasing number of FDA-approved fluorinated heterocyclic drugs underscores the success of this research trajectory. tandfonline.comnih.govtandfonline.com

Advanced Synthetic Methodologies for this compound and its Stereochemical Variants

The incorporation of the difluoromethyl (CF2H) group into heterocyclic scaffolds is a pivotal strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and hydrogen bonding capabilities. The pyrrolidin-2-one core, a prevalent motif in pharmaceuticals, becomes a particularly valuable target when functionalized with this group at the C-4 position. This article details advanced synthetic methodologies for preparing this compound, focusing on regioselective installation of the difluoromethyl moiety and the stereoselective construction of the chiral pyrrolidin-2-one ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)3-1-4(9)8-2-3/h3,5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJFFBJHASDJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-29-8
Record name 4-(difluoromethyl)pyrrolidin-2-one
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Chemical Reactivity and Mechanistic Insights into 4 Difluoromethyl Pyrrolidin 2 One Transformations

Chemical Reactions of the Pyrrolidin-2-one Lactam Core

The pyrrolidin-2-one moiety contains several reactive sites: the nitrogen atom, the carbonyl group, and the unsubstituted α- and β-carbon atoms. These sites allow for a variety of chemical modifications.

The pyrrolidin-2-one ring can be functionalized at both the nitrogen and the unsubstituted carbon atoms (C-3 and C-5).

Nitrogen Atom Functionalization: The secondary amine within the lactam structure is nucleophilic and can undergo various reactions. Deprotonation with a suitable base generates a lactam ate complex, which can react with a range of electrophiles. This allows for the introduction of alkyl, aryl, acyl, and other functional groups at the nitrogen position.

Carbon Center Functionalization: The carbon atoms adjacent to the carbonyl group (C-5) and the nitrogen (C-2) are key sites for functionalization. The C-5 position, being α to the carbonyl, is particularly susceptible to deprotonation by strong bases (like lithium diisopropylamide, LDA) to form an enolate. This enolate intermediate can then react with various electrophiles, enabling the introduction of substituents at this position. While less common, functionalization at the C-3 position can also be achieved through specific synthetic routes. For instance, methods have been developed for the C-difluoromethylation of lactams like caprolactam and β-lactams, showcasing the feasibility of introducing substituents onto the lactam ring via enolate intermediates acs.org.

A general representation of these functionalization reactions is shown below:

PositionReaction TypeReagentsProduct Type
NitrogenN-AlkylationBase (e.g., NaH), Alkyl Halide (R-X)N-Alkyl-pyrrolidin-2-one
NitrogenN-ArylationCatalyst (e.g., CuI), Aryl Halide (Ar-X)N-Aryl-pyrrolidin-2-one
C-5 Carbonα-AlkylationBase (e.g., LDA), Alkyl Halide (R-X)5-Alkyl-pyrrolidin-2-one
C-5 CarbonAldol CondensationBase (e.g., LDA), Aldehyde/Ketone5-(Hydroxyalkyl)-pyrrolidin-2-one

This table presents generalized reactions for the pyrrolidin-2-one core.

The amide bond within the lactam ring of 4-(difluoromethyl)pyrrolidin-2-one is susceptible to cleavage under various conditions, leading to linear γ-amino acid derivatives.

Hydrolytic Ring-Opening: Under acidic or basic conditions, the lactam can be hydrolyzed to yield 4-(difluoromethyl)-4-aminobutanoic acid. This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon, followed by cleavage of the endocyclic C-N bond.

Reductive Ring-Opening: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the amide functionality, leading to the ring-opened amino alcohol or, under specific conditions, the corresponding cyclic amine, 4-(difluoromethyl)pyrrolidine.

Carbocatalyzed Ring-Opening: Recent studies have shown that difluorocarbene, generated from reagents like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br), can induce the ring-opening of unstrained cyclic amines such as N-phenylpyrrolidine researchgate.net. This type of transformation involves the formation of a difluoromethylene ylide intermediate, which is subsequently opened by a halide ion researchgate.net. A similar strategy could potentially be applied to the pyrrolidin-2-one system, offering a pathway to functionalized acyclic products.

Reaction TypeConditionsProduct
Acidic HydrolysisH₃O⁺, Heat4-(Difluoromethyl)-4-aminobutanoic acid
Basic HydrolysisNaOH, H₂O, HeatSodium 4-(difluoromethyl)-4-aminobutanoate
Reductive CleavageLiAlH₄, THF4-(Difluoromethyl)pyrrolidine

This table outlines potential ring-opening reactions for this compound based on established lactam chemistry.

The pyrrolidin-2-one core itself can be subject to oxidation and reduction reactions that modify the ring structure.

Oxidation: While the lactam is relatively stable to oxidation, harsh conditions can lead to ring degradation. A relevant synthetic transformation is the oxidation of a precursor to form the pyrrolidin-2-one ring itself. For example, the synthesis of cis-4-difluoromethyl-L-pyroglutamic acid (a derivative of pyrrolidin-2-one) was achieved through the oxidation of the corresponding fluorinated prolinate using ruthenium(IV) oxide (RuO₄) nih.gov. This demonstrates a key method for forming the lactam ring in the presence of a difluoromethyl group nih.gov. Further oxidation could potentially lead to the formation of imides like pyrrolidin-2,5-dione derivatives colab.ws.

Reduction: The carbonyl group of the lactam can be selectively reduced. As mentioned previously, strong reducing agents like LiAlH₄ typically reduce the amide to an amine, yielding 4-(difluoromethyl)pyrrolidine. Milder or more selective reagents might allow for the reduction of the carbonyl to a hydroxyl group while preserving the ring structure, although this is a less common transformation for lactams.

TransformationReagentProduct ClassReference
Formation via OxidationRuthenium(IV) oxide (RuO₄)Pyrrolidin-2-one nih.gov
Reduction to AmineLithium aluminum hydride (LiAlH₄)Pyrrolidine (B122466)General lactam chemistry

This table summarizes key oxidative and reductive transformations related to the pyrrolidin-2-one ring.

Reactivity and Functionalization of the Difluoromethyl Group at C-4

The difluoromethyl (CF₂H) group is a unique functional moiety. It is considered a lipophilic bioisostere of hydroxyl or thiol groups and possesses an acidic proton that can participate in specific chemical reactions nih.govcas.cn.

The CF₂H group can serve as a precursor for other fluorinated functionalities. One of the primary reactive pathways involves the generation of difluorocarbene (:CF₂).

Under basic conditions, the proton of the difluoromethyl group can be abstracted, leading to a difluoromethyl anion. This anion is generally unstable and can eliminate a fluoride (B91410) ion to generate difluorocarbene, a versatile intermediate for various synthetic applications cas.cn. However, this pathway is more common for molecules where the CF₂H group is attached to a strong electron-withdrawing group. A more general approach involves deprotonation in the presence of a trapping agent. It has been demonstrated that combining a Brønsted superbase with a Lewis acid can enable the deprotonation of Ar-CF₂H groups to form stabilized nucleophilic Ar-CF₂⁻ synthons, which can then react with various electrophiles acs.org. This suggests a potential route for transforming the difluoromethyl group into a more complex difluoromethylene-containing structure.

The carbon-fluorine bond is exceptionally strong, making direct nucleophilic substitution challenging. C(sp³)–F bonds are generally unreactive towards classical Sₙ2 displacement due to the poor leaving group ability of the fluoride ion and the high bond dissociation energy.

However, modern synthetic methods are emerging to address this challenge. Defluorinative functionalization strategies, which involve the transformation of C-F bonds, are an active area of research nih.gov. These methods often rely on activating the C-F bond through single-electron transfer or by forming highly reactive intermediates in flow chemistry systems nih.gov. While direct substitution on the CF₂H group of this compound is not a well-established reaction, such advanced methodologies could potentially enable the conversion of one of the C-F bonds to a C-C, C-O, or C-N bond, opening new avenues for derivatization.

Investigation of Chemoselectivity and Regioselectivity in this compound Reactions

The reactivity of this compound is governed by the interplay of its functional groups: the lactam (a cyclic amide), and the difluoromethyl substituent. The strongly electron-withdrawing nature of the difluoromethyl group is anticipated to significantly influence the chemoselectivity and regioselectivity of the molecule's transformations. While specific experimental studies on the chemoselectivity and regioselectivity of this compound are not extensively documented in the reviewed literature, predictions can be made based on established principles of organic chemistry and the known reactivity of related structures.

The presence of multiple reactive sites—the lactam nitrogen, the carbonyl carbon, the α-protons to the carbonyl, and the C-H bond of the difluoromethyl group—presents a complex reactivity landscape. The electron-withdrawing difluoromethyl group is expected to increase the acidity of the N-H proton and the protons on the carbon atom to which it is attached (C4), as well as the α-protons at C3 and C5.

Chemoselectivity:

In reactions involving nucleophiles and bases, several outcomes are possible. The chemoselectivity would be highly dependent on the nature of the reagent and the reaction conditions. For instance, in the presence of a base, deprotonation could occur at the nitrogen or one of the carbon atoms. The N-H bond of the lactam is generally acidic and can be deprotonated to form an amidate. The protons at the C3 and C5 positions, alpha to the carbonyl group, are also acidic and their removal would generate an enolate. The proton on the carbon bearing the difluoromethyl group (C4) would also exhibit enhanced acidity.

Reactions with electrophiles would likely be directed by the site of deprotonation. N-alkylation or N-acylation would occur if the nitrogen is deprotonated. Alkylation or acylation at the C3 or C5 position would proceed through the corresponding enolate.

Regioselectivity:

In cases of enolate formation, regioselectivity becomes a key consideration. The relative acidity of the protons at C3 and C5 would determine the preferred site of deprotonation and subsequent reaction. The electronic effect of the difluoromethyl group at C4 would influence the acidity of the adjacent C3 and C5 protons differently, although specific data on this is not available. It is plausible that the inductive effect of the difluoromethyl group would have a more pronounced impact on the acidity of the C3 protons.

The table below outlines the potential reactive sites and the expected types of reactions, highlighting the challenges in achieving selectivity.

Reactive SiteReagent TypePotential TransformationFactors Influencing Selectivity
Lactam N-HBase, ElectrophileN-Alkylation, N-AcylationBasicity of the reagent, solvent, temperature
Carbonyl CarbonNucleophileNucleophilic AdditionSteric hindrance, nature of the nucleophile
α-Protons (C3, C5)Base, ElectrophileAlkylation, Aldol reactionBase strength, temperature, electrophile reactivity
C4-HStrong BaseDeprotonationHighly basic and non-nucleophilic reagents

The synthesis of related compounds, such as cis-4-trifluoromethyl- and cis-4-difluoromethyl-l-pyroglutamic acids, has been achieved through the oxidation of fluorinated prolinates. researchgate.net This indicates that the pyrrolidinone ring is stable under certain oxidative conditions, suggesting that the lactam functionality can be preserved while transformations are carried out at other parts of the molecule. researchgate.net

Advanced Mechanistic Investigations via Experimental and Computational Approaches

Experimental Approaches:

Experimental mechanistic studies would aim to identify reaction intermediates, determine kinetic profiles, and understand the factors governing selectivity. Key techniques would include:

Kinetic Studies: Monitoring the reaction progress over time using techniques like NMR spectroscopy or chromatography can help determine the reaction order with respect to each reactant and catalyst. This information is fundamental to proposing a plausible reaction mechanism.

Isotopic Labeling: The use of isotopically labeled starting materials (e.g., deuterium (B1214612) labeling at specific positions) can provide valuable insights into bond-breaking and bond-forming steps. For example, a kinetic isotope effect would suggest that the cleavage of a C-H or N-H bond is involved in the rate-determining step.

Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, such as enolates or other transient species, can provide direct evidence for a proposed mechanistic pathway.

In-situ Spectroscopic Analysis: Techniques like in-situ IR or NMR spectroscopy can be used to observe the formation and consumption of species in real-time during the course of a reaction.

Computational Approaches:

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. For this compound, computational studies could provide insights into:

Reaction Pathways and Transition States: DFT calculations can be used to map out the potential energy surface for a given reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of the most likely reaction pathway. For instance, computational studies on the reactivity of 3-oxo-β-lactams with primary amines have been used to elucidate the mechanisms and factors governing the observed transformations. nih.gov

Selectivity Predictions: By comparing the activation energies for different possible reaction pathways, computational models can predict the chemoselectivity and regioselectivity of a reaction. For example, DFT calculations have been employed to understand the selectivity in the synthesis of pyrrolidines via intramolecular C-H amination. nih.govacs.org

Electronic Structure Analysis: Analysis of the molecule's electronic properties, such as atomic charges and frontier molecular orbitals, can help to rationalize its reactivity. The electron-withdrawing nature of substituents is known to affect the electron density and reactivity of heterocyclic rings, a phenomenon that can be quantitatively assessed through computational methods. mdpi.commdpi.com

While direct mechanistic studies on this compound are yet to be reported, the application of these combined experimental and computational approaches would be essential to fully understand and control its chemical behavior.

Diverse Applications of 4 Difluoromethyl Pyrrolidin 2 One in Contemporary Organic Synthesis Research

Role as a Chiral Building Block for Asymmetric Synthesis

There is no specific information available in the reviewed literature detailing the use of 4-(Difluoromethyl)pyrrolidin-2-one as a chiral building block in asymmetric synthesis.

Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures

No documented examples were found of this compound being used as a key intermediate in the synthesis of complex molecular architectures.

Contributions to Agrochemical Research and Development Paradigms

While fluorinated compounds are crucial in agrochemicals, no studies were identified that specifically explore this compound for herbicidal or pesticidal activity.

Design Considerations for Herbicidal Activity Enhancement

There is no available research on the design of herbicides based on the this compound structure.

Exploration in Novel Pesticide Chemistry

The exploration of this compound in the context of novel pesticide chemistry is not documented in the available scientific literature.

Application as Ligands and Organocatalysts in Stereoselective Transformations

No publications were found that describe the application of this compound or its derivatives as ligands or organocatalysts.

Exploration as Molecular Probes and Scaffolds in Biological Research

There is no specific information detailing the exploration of this compound as a molecular probe or scaffold in biological research.

Based on a comprehensive review of publicly available scientific literature, there is insufficient specific research data on the direct enzyme interactions, modulation, and cellular target engagement of the chemical compound This compound to generate the requested article.

Studies in the search results focus on related but structurally distinct molecules, such as:

4-difluoromethyl-β-lactams (which contain a four-membered azetidin-2-one (B1220530) ring) and their activity as β-lactamase inhibitors.

Other complex fluorinated pyrrolidine (B122466) derivatives evaluated for activities like DPP-4 inhibition.

N-difluoromethyl-dihydropyridin-one derivatives investigated as COX/LOX inhibitors.

While the pyrrolidine scaffold and the difluoromethyl group are individually recognized for their importance in medicinal chemistry and their potential to influence biological activity, specific experimental data detailing the enzyme binding, modulation effects, or cellular target engagement for This compound itself is not present in the available literature.

Therefore, to adhere to the strict requirement of focusing solely on "this compound" and not introducing information from related but different compounds, it is not possible to provide a scientifically accurate and detailed article for the specified sections.

Computational and Theoretical Investigations of 4 Difluoromethyl Pyrrolidin 2 One

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

In a hypothetical study of 4-(Difluoromethyl)pyrrolidin-2-one, the first step would be to identify a relevant biological target. Pyrrolidinone derivatives have been investigated for a range of activities, including as inhibitors of enzymes like enoyl-ACP reductase (InhA) or as agents targeting cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net Once a target protein structure is obtained, typically from a repository like the Protein Data Bank (PDB), docking simulations are performed.

The simulation would place this compound into the active site of the target protein and calculate a "docking score," which estimates the binding affinity. The analysis would focus on the intermolecular interactions formed between the ligand and the protein's amino acid residues. Key interactions would include:

Hydrogen Bonding: The amide group of the pyrrolidinone ring can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). harvard.edu

Hydrophobic Interactions: The aliphatic carbons of the pyrrolidinone ring would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Dipole-Dipole Interactions: The electronegative fluorine atoms of the difluoromethyl group create a strong local dipole, which can interact favorably with polar residues or other dipoles in the active site. masterorganicchemistry.com

The results of such an analysis would reveal the most stable binding pose and highlight the key residues responsible for affinity and selectivity.

Table 1: Hypothetical Molecular Docking Results for this compound against Selected Targets

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Cyclooxygenase-2 (COX-2)-7.5Arg120, Tyr355, Ser530Hydrogen bond, Pi-Alkyl
Enoyl-ACP Reductase (InhA)-6.8Tyr158, Met199, Ile215Hydrogen bond, Hydrophobic
GABA-A Receptor-6.2Phe200, Thr202, Tyr205Hydrogen bond, Halogen bond

Note: The data in this table is illustrative and represents typical outputs from a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules and their complexes over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the conformational stability of a ligand in a binding site, explore its flexibility, and calculate binding free energies. uva.nlnih.gov

For this compound, an MD simulation would typically start with the best-docked pose obtained from the molecular docking study. The entire system, including the protein, the ligand, and surrounding solvent (water), is then simulated for a period ranging from nanoseconds to microseconds.

The key objectives of such a simulation would be:

Conformational Stability: To verify if the ligand remains stably bound in its initial docked pose or if it shifts to other conformations within the active site. The puckering of the five-membered pyrrolidine (B122466) ring, which can adopt "envelope" or "twist" conformations, would be of particular interest, as substituents can influence this preference. nih.gov

Interaction Dynamics: To analyze the stability and lifetime of key intermolecular interactions, such as hydrogen bonds, identified during docking.

Binding Free Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy than docking scores alone.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex

Simulation MetricResultInterpretation
RMSD of Ligand (Å)1.2 ± 0.3The ligand remains stable in the binding pocket with minimal deviation.
Key Hydrogen Bond OccupancyH-bond with Tyr158: 85%A stable and persistent hydrogen bond is formed with Tyrosine 158.
Binding Free Energy (kcal/mol)-25.4 ± 2.1The binding is predicted to be thermodynamically favorable.

Note: The data in this table is hypothetical, representing typical results from an MD simulation analysis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Similarly, SRR models relate structure to chemical reactivity. These models are used to predict the activity or reactivity of new, unsynthesized compounds and to guide the design of more potent molecules.

To build a QSAR model relevant to this compound, a dataset of structurally similar pyrrolidinone derivatives with measured biological activity against a specific target would be required. For each compound in the series, a set of numerical parameters, or "molecular descriptors," are calculated. These can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) describing the electronic properties.

Steric Descriptors: (e.g., molecular volume, surface area) describing the size and shape.

Topological Descriptors: (e.g., connectivity indices) describing the atomic arrangement and branching.

Hydrophobic Descriptors: (e.g., LogP) describing the lipophilicity.

Table 3: Example of Molecular Descriptors for a Hypothetical QSAR Study

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Biological Activity (IC₅₀, µM)
Pyrrolidin-2-one85.11-0.6629.1>100
4-Methylpyrrolidin-2-one99.13-0.2529.150.2
This compound135.10-0.1529.1(Predicted)
4-(Trifluoromethyl)pyrrolidin-2-one (B1456503)153.090.2529.115.8

Note: The activity data is illustrative. This table demonstrates how descriptors are compiled for a QSAR analysis.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.org It provides a highly accurate picture of electron distribution, which is fundamental to understanding a molecule's chemical behavior.

For this compound, DFT calculations could be used to determine several key properties:

Optimized Geometry: To find the most stable three-dimensional structure of the molecule.

Molecular Electrostatic Potential (MEP) Map: To visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The area around the carbonyl oxygen and fluorine atoms would be expected to be electron-rich, while the amide hydrogen would be electron-poor. This map is invaluable for predicting sites of intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Atomic Charges: To quantify the partial charge on each atom, providing insight into its electrostatic and reactive properties. The difluoromethyl group is a strong electron-withdrawing group, which would significantly impact the charge distribution across the pyrrolidinone ring. researchgate.net

Table 4: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates the energy of the most available electrons for donation.
LUMO Energy-0.5 eVIndicates the energy of the lowest available orbital to accept electrons.
HOMO-LUMO Gap6.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment4.5 DebyeIndicates a high degree of polarity, influencing solubility and interactions.

Note: The data presented is a theoretical example of typical DFT calculation outputs.

In Silico Assessment of Molecular Properties Relevant to Intermolecular Interactions

Beyond complex quantum calculations, a range of simpler in silico models are used to predict fundamental physicochemical properties that govern a molecule's behavior, particularly its intermolecular interactions. researchgate.net These properties are critical for drug design as they influence absorption, distribution, metabolism, and excretion (ADME).

For this compound, these properties can be readily calculated using various software packages or online tools based on its 2D structure. Key properties include:

Molecular Weight (MW): Affects diffusion and transport across membranes.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which correlates with hydrogen bonding potential and cell permeability.

Hydrogen Bond Donors and Acceptors: The number of N-H/O-H bonds (donors) and N/O atoms (acceptors) determines the capacity for hydrogen bonding. nih.gov

Rotatable Bonds: The number of bonds that allow free rotation, influencing conformational flexibility.

The difluoromethyl group, being more lipophilic than a hydroxyl group but more polar than a methyl group, would have a distinct impact on these properties compared to other analogs.

Table 5: Predicted Molecular Properties of this compound and Related Analogs

PropertyPyrrolidin-2-oneThis compound4-(Trifluoromethyl)pyrrolidin-2-one
Molecular Formula C₄H₇NOC₅H₇F₂NOC₅H₆F₃NO
Molecular Weight 85.11135.10153.09
XLogP3 -0.7-0.20.1
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 111
Rotatable Bonds 011
TPSA (Ų) 29.129.129.1

Note: Data is derived from computational predictions and databases like PubChem for comparative purposes. nih.govuni.lu

Design, Synthesis, and Comparative Analysis of 4 Difluoromethyl Pyrrolidin 2 One Derivatives and Analogues

Rational Design and Synthesis of Substituted 4-(Difluoromethyl)pyrrolidin-2-one Derivatives

The rational design of this compound derivatives often commences from readily available chiral precursors to control stereochemistry. A notable strategy involves the use of trans-4-hydroxy-L-proline as a starting material for the synthesis of cis-4-difluoromethyl-L-pyroglutamic acid, a closely related analogue. This approach underscores a rational design principle where a natural amino acid provides the core scaffold and the desired stereochemistry. The synthesis proceeds through the oxidation of a fluorinated prolinate intermediate using ruthenium tetroxide (RuO₄).

While a wide array of synthetic methods for the core pyrrolidin-2-one structure exist, including the industrial production from gamma-butyrolactone (B3396035) and ammonia, the introduction of the difluoromethyl group at the 4-position requires specific strategies. buchler-gmbh.com General synthetic approaches that can be adapted for this purpose include Michael additions. ntu.edu.sgnih.govnih.gov For instance, the conjugate addition of a difluoromethyl nucleophile to a suitable α,β-unsaturated precursor could provide a viable route to the target compound. The development of novel difluoromethylating agents, such as difluoromethyl 2-pyridyl sulfone, offers a versatile tool for such transformations. nih.gov

Furthermore, cascade reactions of N,N-diallylamines with fluoroalkyl iodides under visible light present a modern approach to constructing functionalized fluoroalkylated pyrrolidines, which could be further oxidized to the corresponding pyrrolidin-2-ones. nih.gov The selective introduction of the difluoromethyl group onto heterocyclic scaffolds is an area of active research, with methods for the regioselective difluoromethylation of pyridines offering insights that could be translated to pyrrolidinone systems. nih.gov

Table 1: Selected Synthetic Strategies for Pyrrolidin-2-one Derivatives

Strategy Description Potential Application for this compound
Chiral Pool SynthesisUtilization of chiral starting materials like trans-4-hydroxy-L-proline to achieve stereocontrol.Synthesis of enantiomerically pure cis-4-difluoromethyl-L-pyroglutamic acid.
Michael AdditionConjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.Addition of a difluoromethyl nucleophile to a maleimide (B117702) or related acceptor. ntu.edu.sgnih.gov
Modern Fluorination MethodsUse of specialized reagents like difluoromethyl 2-pyridyl sulfone for difluoromethylation. nih.govDirect introduction of the difluoromethyl group onto a pre-formed pyrrolidinone scaffold or a precursor.
Photocatalytic ReactionsVisible-light-induced cascade reactions of diallylamines and fluoroalkyl iodides. nih.govFormation of a 4-(difluoromethyl)pyrrolidine ring, followed by oxidation.

Comparative Studies with 4-(Trifluoromethyl)pyrrolidin-2-one (B1456503) Analogues

The trifluoromethyl group is a well-established substituent in medicinal chemistry, known for its strong electron-withdrawing nature and its ability to enhance metabolic stability and lipophilicity. nih.gov The difluoromethyl group, while also electron-withdrawing, possesses the unique ability to act as a hydrogen bond donor, a property not shared by the trifluoromethyl group. This distinction makes the comparative study of this compound and its trifluoromethyl analogue particularly insightful.

In a direct comparison of their synthesis, both cis-4-trifluoromethyl- and cis-4-difluoromethyl-L-pyroglutamic acids were successfully synthesized from trans-4-hydroxy-L-proline, indicating that similar synthetic strategies can be employed for both analogues. mdpi.com However, the reactivity and properties of the final compounds are expected to differ. The trifluoromethyl group is generally considered more lipophilic than the difluoromethyl group.

The electron-withdrawing properties of the trifluoromethyl group are more pronounced than those of the difluoromethyl group. This difference can influence the acidity of the N-H proton in the pyrrolidinone ring and the reactivity of the carbonyl group. While specific experimental data comparing the physical and chemical properties of this compound and 4-(trifluoromethyl)pyrrolidin-2-one are not extensively documented in the literature, general principles of fluorine chemistry suggest that the trifluoromethyl analogue would be more electron-deficient.

Table 2: General Comparison of Difluoromethyl and Trifluoromethyl Groups

Property Difluoromethyl (-CHF₂) Group Trifluoromethyl (-CF₃) Group
Electronic Effect Electron-withdrawingStrongly electron-withdrawing
Hydrogen Bonding Can act as a weak hydrogen bond donor. nih.govCannot act as a hydrogen bond donor.
Lipophilicity Increases lipophilicity.Significantly increases lipophilicity. nih.gov
Bioisosterism Can be a bioisostere for hydroxyl, thiol, or amide groups. nih.govCan be a bioisostere for a methyl or chloro group.
Metabolic Stability Generally enhances metabolic stability.Generally enhances metabolic stability. nih.gov

Exploration of Stereochemical Diversity and Chiral Recognition in Derivatives

The stereochemistry at the 4-position of the pyrrolidin-2-one ring is crucial for the biological activity of many of its derivatives. Consequently, the development of methods for the stereoselective synthesis and separation of enantiomers is of high importance. As previously mentioned, the synthesis of cis-4-difluoromethyl-L-pyroglutamic acid from a chiral precursor is a prime example of achieving stereochemical diversity through rational design. mdpi.com

For racemic mixtures of 4-substituted pyrrolidin-2-one derivatives, chiral resolution is a common strategy to obtain enantiomerically pure compounds. Chiral High-Performance Liquid Chromatography (HPLC) has proven to be an effective technique for this purpose. Studies on the enantioseparation of 4-aryl-substituted pyrrolidin-2-one derivatives have demonstrated that amylose-based chiral stationary phases are particularly effective. nih.govnih.gov These methods can be readily applied to the resolution of racemic this compound. The kinetic resolution of racemic compounds, for instance through enantioselective esterification catalyzed by a chiral acyl-transfer catalyst, represents another powerful approach to access optically active derivatives. nih.gov

The ability to recognize and differentiate between enantiomers, known as chiral recognition, is fundamental in stereochemistry. While specific studies on the chiral recognition of this compound are not widely available, the principles can be inferred from related systems. The interaction between a chiral selector (e.g., the stationary phase in HPLC) and the enantiomers of the analyte is governed by the formation of transient diastereomeric complexes. The stability of these complexes differs for each enantiomer, leading to their separation.

Structure-Property Relationships and Substituent Effects on Chemical Behavior and Synthetic Utility

The introduction of a difluoromethyl group at the 4-position of the pyrrolidin-2-one ring has a profound impact on the molecule's properties and chemical behavior. The strong electron-withdrawing nature of the -CHF₂ group influences the electron density of the entire ring system. This can affect the reactivity of the lactam functionality, for example, by increasing the acidity of the N-H proton and influencing the susceptibility of the carbonyl group to nucleophilic attack.

The difluoromethyl group is often employed as a bioisostere for other functional groups, such as the hydroxyl (-OH) or thiol (-SH) group, due to its ability to participate in hydrogen bonding. nih.gov This makes this compound a valuable building block in drug discovery, potentially mimicking the interactions of natural ligands with their biological targets. Furthermore, the C-F bonds in the difluoromethyl group are very strong, which generally imparts increased metabolic stability to the molecule, a desirable property for pharmaceutical candidates. nih.gov

Q & A

Basic: What are the key considerations for designing a multi-step synthesis route for 4-(Difluoromethyl)pyrrolidin-2-one?

Designing a synthesis route requires careful selection of reagents, solvents, and reaction conditions. For pyrrolidinone derivatives, multi-step processes often involve cyclization, fluorination, and functional group protection/deprotection. For example, solvents like dichloromethane or methanol are preferred for their ability to dissolve intermediates and stabilize reactive species, while temperature control (e.g., −78°C for fluorination) ensures regioselectivity . Catalysts such as palladium or copper complexes can enhance reaction efficiency, as seen in analogous fluorinated heterocycles . Post-synthesis characterization via nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) is critical to confirm structural integrity and purity .

Advanced: How can in silico modeling optimize the interaction of this compound with biological targets?

Computational approaches like molecular docking and molecular dynamics simulations predict binding affinities and conformational stability. The difluoromethyl group’s stereoelectronic effects, including its electron-withdrawing nature and hydrophobic profile, can be modeled to assess interactions with enzyme active sites (e.g., kinases or proteases) . Structure-activity relationship (SAR) studies on related pyrimidinone derivatives demonstrate that fluorine substituents enhance target selectivity by reducing off-target interactions . Advanced tools like free-energy perturbation (FEP) calculations quantify the thermodynamic impact of fluorination on binding kinetics .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR identify proton and fluorine environments, respectively. For example, the 19F^{19}\text{F} signal at ~-100 ppm confirms the difluoromethyl group’s presence .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 163.16 g/mol for C5_5H7_7F2_2NO) .
  • Infrared (IR) Spectroscopy : Peaks near 1700 cm1^{-1} indicate the carbonyl group in the pyrrolidinone ring .

Advanced: What methodological approaches resolve contradictory data in the biological activity of fluorinated pyrrolidinones?

Contradictions in bioactivity data often arise from variability in assay conditions or compound purity. Strategies include:

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .
  • Metabolic Stability Testing : Compare half-life (t1/2_{1/2}) in microsomal preparations to rule out degradation artifacts .
  • Crystallography : Resolve binding modes via X-ray co-crystallography, as demonstrated for fluorinated pyrimidinones .

Basic: How does the difluoromethyl group influence the physicochemical properties of pyrrolidin-2-one derivatives?

The difluoromethyl group:

  • Enhances Lipophilicity : Increases logP by ~0.5 units, improving membrane permeability .
  • Modulates pKa : Reduces basicity of adjacent amines, enhancing bioavailability .
  • Improves Metabolic Stability : Fluorine’s electronegativity resists oxidative degradation in cytochrome P450 enzymes .

Advanced: What strategies are effective in minimizing side reactions during the functionalization of this compound?

To suppress side reactions:

  • Protecting Groups : Temporarily shield reactive sites (e.g., Boc protection for amines) during fluorination .
  • Low-Temperature Reactions : Limit radical formation in fluoromethylation steps .
  • Selective Catalysts : Use chiral catalysts for enantioselective synthesis, reducing racemization .

Basic: What are the recommended protocols for assessing the stability of this compound under various experimental conditions?

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Advanced: How do isotopic labeling techniques aid in tracking the metabolic pathways of fluorinated pyrrolidinone derivatives?

  • 18F^{18}\text{F} Radiolabeling : Quantify tissue distribution using positron emission tomography (PET) imaging .
  • Stable Isotopes (e.g., 2H^{2}\text{H}, 13C^{13}\text{C}) : Trace metabolic intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

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